molecular formula C18H21NO4 B1599254 Codeine N-oxide CAS No. 3688-65-1

Codeine N-oxide

Cat. No.: B1599254
CAS No.: 3688-65-1
M. Wt: 315.4 g/mol
InChI Key: BDLSDHWCOJPHIE-YMVRPXFZSA-N

Mechanism of Action

Target of Action

Codeine-N-oxide, also known as genocodeine, is an active metabolite of codeine . It belongs to the class of organic compounds known as morphinans . These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety It is known that codeine, the parent compound, primarily targets the mu opioid receptor .

Mode of Action

The binding of codeine or morphine to the mu opioid receptor results in hyperpolarization of the neuron, leading to the inhibition of the release of nociceptive neurotransmitters . This causes an analgesic effect and increased pain tolerance due to reduced neuronal excitability .

Biochemical Pathways

Codeine, the parent compound, is primarily metabolized by two different pathways . In most people, around 80% of codeine is conjugated to form codeine-6-glucuronide . Typically less than 10% of codeine undergoes CYP2D6-mediated O-demethylation to the potent analgesic, morphine .

Pharmacokinetics

The half-life of codeine is approximately 1.47 hours . The systemic clearance of codeine is 2280 ml/min , and the renal clearance of codeine is 93.8 ml/min .

Result of Action

It is known that the binding of codeine or morphine to the mu opioid receptor results in an analgesic effect and increased pain tolerance due to reduced neuronal excitability .

Action Environment

It is known that the conversion of codeine to morphine occurs in the liver and is catalyzed by the cytochrome p450 enzyme cyp2d6 . This suggests that factors affecting liver function and the activity of CYP2D6 could potentially influence the action of Codeine-N-oxide.

Preparation Methods

Synthetic Routes and Reaction Conditions: Codeine-N-oxide can be synthesized through the oxidation of codeine. One common method involves the use of m-chloroperbenzoic acid as the oxidizing agent. The reaction is typically carried out in chloroform at low temperatures (0 ± 5°C) to ensure controlled oxidation .

Industrial Production Methods: Industrial production of Codeine-N-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as column chromatography is common to isolate the desired compound .

Types of Reactions:

    Oxidation: Codeine-N-oxide is formed through the oxidation of codeine.

    Reduction: It can undergo reduction reactions to revert to codeine.

    Substitution: Various substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in chloroform at low temperatures.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Codeine-N-oxide.

    Reduction: Codeine.

    Substitution: Halogenated derivatives of Codeine-N-oxide.

Scientific Research Applications

Codeine-N-oxide has several applications in scientific research:

Comparison with Similar Compounds

    Morphine-N-oxide: Another nitrogen derivative of morphine, similar in structure and function to Codeine-N-oxide.

    Hydromorphone-N-oxide: A nitrogen derivative of hydromorphone, also studied for its pharmaceutical potential.

Comparison:

Biological Activity

Codeine N-oxide is an oxidized derivative of codeine, a well-known opioid analgesic. This compound has garnered attention due to its potential biological activities, which include antitumor effects, antimicrobial properties, and implications in pharmacokinetics. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

This compound is formed through the oxidation of codeine, a process that can occur during drug metabolism or as a degradation product in pharmaceutical formulations. The presence of this compound can influence the pharmacological profile of codeine, altering its efficacy and safety.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.

Case Study: Anticancer Properties

A study investigated the cytotoxic effects of this compound on AGS (stomach) and MCF-7 (breast) cancer cell lines. The results indicated that:

  • Dose-Dependent Inhibition : this compound reduced the viability of both AGS and MCF-7 cells in a dose-dependent manner.
  • IC50 Values : The IC50 value for AGS cells was determined to be 10 mmol, while for MCF-7 cells it was 2.5 mmol after 72 hours of incubation .
Cell LineIC50 Value (mmol)Time (hours)
AGS1072
MCF-72.572

This suggests that this compound could potentially serve as an effective agent in cancer therapies, particularly when combined with other compounds to enhance its efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity .

In-Vitro Studies

The antimicrobial efficacy was assessed through inhibition zone measurements against various microbial strains. The results indicated:

  • Inhibition zones greater than 5 mm were considered indicative of antimicrobial activity.
ComplexInhibition Zone (mm)
This compound>5

These findings suggest that this compound may possess potential as an antimicrobial agent, although further research is needed to elucidate its mechanism of action.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

Study on Pharmacokinetics

A pharmacokinetic study involving healthy Greyhound dogs administered IV codeine revealed important insights:

  • Half-Life : The half-life of codeine was approximately 1.22 hours.
  • Bioavailability : Oral bioavailability was found to be only about 4%, indicating significant first-pass metabolism.

The study also highlighted that large amounts of codeine-6-glucuronide were produced, suggesting that metabolic pathways significantly influence the pharmacological effects of codeine and its derivatives .

Safety and Toxicity Considerations

Despite its potential benefits, the use of this compound raises safety concerns, particularly regarding its metabolism to morphine in ultra-rapid metabolizers.

Case Reports

Reports indicate that individuals who metabolize codeine rapidly may experience severe respiratory depression due to increased morphine levels, emphasizing the need for careful monitoring in clinical settings .

Properties

CAS No.

3688-65-1

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol

InChI

InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1

InChI Key

BDLSDHWCOJPHIE-YMVRPXFZSA-N

SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-]

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-]

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-]

melting_point

231 - 232 °C

Key on ui other cas no.

3688-65-1

physical_description

Solid

Pictograms

Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Codeine N-oxide
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